

Introduction: A Privileged Scaffold Meets a Powerful Chemical Handle

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Compound of Interest

Compound Name: 4-(But-3-YN-1-YL)morpholine

CAS No.: 14731-39-6

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In the landscape of medicinal chemistry, the strategic combination of molecular functionalities is paramount to the design of effective and safe therapeutics. **4-(but-3-yn-1-yl)morpholine** emerges as a quintessential example of such a strategy, merging two high-value chemical motifs: the morpholine ring and a terminal alkyne. This unique structure provides a powerful platform for drug discovery, offering both favorable pharmacological properties and a versatile anchor for molecular elaboration.

The morpholine ring is recognized as a "privileged structure" in medicinal chemistry.[1] Its incorporation into drug candidates is often associated with improved physicochemical properties, such as enhanced aqueous solubility, metabolic stability, and a favorable pharmacokinetic profile.[2][3] The morpholine nitrogen has a reduced basicity compared to other cyclic amines like piperidine, which can be advantageous for tuning a molecule's pKa and improving its drug-like characteristics.[4][5] This heterocycle is a common feature in numerous approved drugs, where it can contribute to target binding, act as a rigid scaffold, or simply optimize the molecule's journey through the body.[1][5][6]

Paired with this is the terminal alkyne, a functional group that has revolutionized bioconjugation and molecular assembly through its central role in "click chemistry".[7] Specifically, the

copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction allows for the rapid, efficient, and highly specific formation of a stable triazole linkage between the alkyne and an azide-functionalized partner.[8][9] This bioorthogonal reaction proceeds under mild, often aqueous conditions, making it ideal for modifying complex biomolecules and for the late-stage functionalization of drug candidates.[10][11]

Thus, **4-(but-3-yn-1-yl)morpholine** is not merely a chemical reagent but a strategic building block. It provides an immediate solution for introducing a proven pharmacophoric and pharmacokinetic-enhancing moiety (morpholine) while simultaneously embedding a reactive handle (alkyne) for robust and specific chemical ligation. This guide details its applications, from foundational click chemistry to the construction of sophisticated therapeutic modalities like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Application: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary utility of **4-(but-3-yn-1-yl)morpholine** in drug discovery is as a substrate in the CuAAC reaction. This reaction joins the terminal alkyne with an azide to exclusively form a 1,4-disubstituted 1,2,3-triazole.[9] This transformation is highly reliable, high-yielding, and tolerates a vast array of other functional groups, making it a cornerstone of modern synthetic and medicinal chemistry.[8][12]

Caption: General schematic of the CuAAC "click" reaction.

The resulting triazole ring is not just a passive linker; it is metabolically stable and can participate in hydrogen bonding and dipole interactions, potentially contributing to the binding affinity of the final conjugate.

Key Applications in Drug Discovery Workflows

- **Fragment-Based Drug Discovery (FBDD) and Lead Optimization:** In FBDD, small molecular fragments with weak binding affinity to a biological target are identified. **4-(but-3-yn-1-yl)morpholine** can be used as a "growable" fragment. If the morpholine moiety shows binding, the terminal alkyne provides a perfect vector for "clicking" on other fragments or chemical groups to rapidly build a library of more potent compounds. This modular approach accelerates the hit-to-lead process significantly.[13]

- Bioconjugation for Targeted Therapies: The ability to perform the CuAAC reaction on large, sensitive biomolecules without causing degradation is a major advantage.[14]
 - Antibody-Drug Conjugates (ADCs): ADCs are designed to deliver a potent cytotoxic drug specifically to cancer cells by attaching it to a monoclonal antibody that targets a tumor-specific antigen. **4-(but-3-yn-1-yl)morpholine** can be used to functionalize the cytotoxic payload. This alkyne-modified drug can then be "clicked" onto an azide-bearing antibody, creating a stable and precisely defined ADC.[15]
 - PROteolysis TARgeting Chimeras (PROTACs): PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[16] The molecule consists of a ligand for the target protein and a ligand for the E3 ligase, connected by a linker. The CuAAC reaction is a favored method for assembling these components, and **4-(but-3-yn-1-yl)morpholine** can serve as a key part of the linker synthesis, introducing favorable solubility and conformational properties.
- Development of Chemical Probes: To study the mechanism of action or distribution of a drug, it can be tagged with a reporter molecule, such as a fluorophore or a biotin tag. By reacting an azide-modified tag with a drug candidate containing the **4-(but-3-yn-1-yl)morpholine** moiety, researchers can create powerful probes for cellular imaging and target engagement studies.

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Experimental Protocols and Methodologies

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol describes a general method for conjugating an alkyne-modified small molecule, such as one derived from **4-(but-3-yn-1-yl)morpholine**, to an azide-functionalized biomolecule (e.g., a protein or oligonucleotide). The use of a copper-chelating ligand like THPTA or TBTA is crucial to stabilize the Cu(I) oxidation state, accelerate the reaction, and protect the biomolecule from oxidative damage.[14][15][17]

Materials and Reagents:

- Alkyne-functionalized molecule (derived from **4-(but-3-yn-1-yl)morpholine**)
- Azide-functionalized biomolecule
- Phosphate-buffered saline (PBS) or other suitable aqueous buffer (pH 7.0-8.0)
- Dimethyl sulfoxide (DMSO) for dissolving the alkyne-molecule if needed
- Copper(II) Sulfate (CuSO_4) stock solution: 100 mM in deionized water
- Sodium Ascorbate stock solution: 100 mM in deionized water (prepare fresh)
- Ligand (THPTA) stock solution: 200 mM in deionized water

Experimental Procedure:

- Preparation of Reactants:
 - Dissolve the azide-functionalized biomolecule in the chosen buffer to a final concentration of 10-100 μM .
 - Dissolve the alkyne-functionalized small molecule in DMSO or buffer to create a concentrated stock solution (e.g., 10 mM).
- Reaction Assembly:
 - In a microcentrifuge tube, combine the reagents in the following order. The volumes should be adjusted to achieve the desired final concentrations.
 - Add the solution of the azide-functionalized biomolecule.
 - Add the alkyne-functionalized small molecule solution. A 5- to 20-fold molar excess relative to the biomolecule is typical.
 - Add the THPTA ligand solution to a final concentration of 1-5 mM.
 - Add the CuSO_4 stock solution to a final concentration of 0.2-1 mM.
 - Vortex the mixture gently.

- Initiation of the Reaction:
 - Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM.
 - Gently mix the solution by inversion or brief vortexing.
- Incubation:
 - Allow the reaction to proceed at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for 12-24 hours. The reaction vessel can be placed on an end-over-end rotator for gentle agitation.[17]
- Purification:
 - Upon completion, the conjugated biomolecule can be purified from excess reagents using standard techniques such as size-exclusion chromatography (e.g., PD-10 desalting columns), dialysis, or HPLC.

Data Presentation: Typical CuAAC Reaction Parameters

Component	Stock Concentration	Molar Ratio (vs. Azide)	Final Concentration	Purpose
Azide-Biomolecule	1-5 mg/mL	1x	10-100 µM	Substrate
Alkyne-Molecule	10 mM	5-20x	0.25-2 mM	Substrate
CuSO ₄	100 mM	10-20x	0.2-1 mM	Catalyst Precursor
Sodium Ascorbate	100 mM (Fresh)	40-50x	2-5 mM	Reducing Agent[15]
THPTA Ligand	200 mM	25-50x	1-5 mM	Cu(I) Stabilizer[15]

Protocol 2: Conceptual Synthesis of a PROTAC Linker Intermediate

This protocol outlines a conceptual synthetic step for creating a PROTAC linker, demonstrating how **4-(but-3-yn-1-yl)morpholine** serves as a versatile building block. Here, it is coupled with an azide-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide).

Caption: The modular structure of a PROTAC.

Reaction: Coupling of an Azide-Functionalized Ligand with **4-(but-3-yn-1-yl)morpholine**.

Materials and Reagents:

- Azide-functionalized E3 ligase ligand (e.g., 4-azidomethyl-pomalidomide)
- **4-(but-3-yn-1-yl)morpholine**
- Copper(I) Iodide (CuI) or CuSO₄/Sodium Ascorbate
- Solvent: Tetrahydrofuran (THF) / Water mixture or Dimethylformamide (DMF)
- Base (optional, for some conditions): Diisopropylethylamine (DIPEA)

Experimental Procedure:

- Setup:
 - In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the azide-functionalized E3 ligase ligand (1.0 equivalent) in the chosen solvent system (e.g., THF/water 4:1).
 - Add **4-(but-3-yn-1-yl)morpholine** (1.1 equivalents).
- Catalyst Addition:
 - Add Copper(I) Iodide (0.1 equivalents). Alternatively, use the CuSO₄ (0.1 equivalents) and sodium ascorbate (0.3 equivalents) system.

- If required by the specific substrate, add DIPEA (2.0 equivalents).
- Reaction:
 - Stir the reaction mixture vigorously at room temperature.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-12 hours).
- Work-up and Purification:
 - Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution to remove copper salts, followed by a brine wash.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel to yield the desired triazole-linked intermediate, which is now ready for coupling to a target protein ligand.

Conclusion and Future Outlook

4-(but-3-yn-1-yl)morpholine stands as a testament to the power of rational molecular design in drug discovery. It expertly combines the pharmacokinetic advantages of the morpholine scaffold with the synthetic versatility of the terminal alkyne.^{[1][2][7]} Its utility in click chemistry provides a reliable and efficient pathway for the assembly of complex and targeted therapeutics, from bioconjugates to PROTACs.^{[15][16]} As drug discovery continues to move towards more complex modalities and precision medicine, the demand for such well-designed, multifunctional building blocks will only increase, cementing the role of **4-(but-3-yn-1-yl)morpholine** as a valuable tool in the medicinal chemist's arsenal.

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